Ethanesulfonic anhydride

Übersicht

Beschreibung

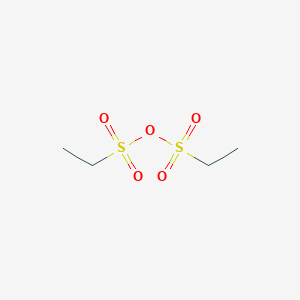

Ethanesulfonic anhydride is an organic compound that belongs to the class of sulfonic acid anhydrides. It is a derivative of ethanesulfonic acid and is characterized by the presence of two sulfonic acid groups connected by an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethanesulfonic anhydride can be synthesized through the dehydration of ethanesulfonic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide. The reaction can be represented as follows:

2CH3CH2SO3H→CH3CH2SO2OSO2CH3CH2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where ethanesulfonic acid is fed into a reactor containing a dehydrating agent. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanesulfonic anhydride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with alcohols to form sulfonate esters.

Addition Reactions: It can add to nucleophiles such as amines to form sulfonamides.

Hydrolysis: In the presence of water, it hydrolyzes back to ethanesulfonic acid.

Common Reagents and Conditions:

Alcohols: React with this compound in the presence of a base such as pyridine to form sulfonate esters.

Amines: React with this compound to form sulfonamides.

Water: Hydrolyzes this compound to ethanesulfonic acid.

Major Products:

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonamides: Formed from the reaction with amines.

Ethanesulfonic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Synthesis:

- ESA is widely used as a reagent to introduce sulfonate groups into various organic molecules. This modification can enhance the solubility and reactivity of compounds, facilitating further chemical transformations.

Types of Reactions:

- Substitution Reactions: ESA can react with alcohols to form sulfonate esters, which are important intermediates in organic synthesis.

- Addition Reactions: It can add to nucleophiles such as amines to produce sulfonamides, which have various biological activities.

- Hydrolysis: In aqueous environments, ESA hydrolyzes back to ethanesulfonic acid, allowing for reversible reactions in synthetic pathways.

Biochemical Applications

Protein Modification:

- ESA is utilized in the modification of biomolecules, particularly proteins. By introducing sulfonate groups, researchers can study the effects on protein function and interactions.

Enzyme Inhibition:

- A notable application of ESA is its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase. This enzyme is crucial in glucocorticoid metabolism, and its inhibition can have therapeutic implications for conditions like Cushing's syndrome.

Pharmaceutical Development

Synthesis of Active Ingredients:

- ESA serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify functional groups makes it essential for developing new drugs with improved efficacy and reduced side effects.

Case Study: Drug Development

- Research has shown that ESA can be used to create dual-drug nanoparticles for targeted delivery systems. These nanoparticles demonstrated enhanced stability and controlled release properties compared to conventional drug formulations.

Industrial Applications

Production of Specialty Chemicals:

- In industrial settings, ESA is employed in the production of specialty chemicals that require precise functional group modifications. Its unique reactivity allows for the development of tailored materials with specific properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for introducing sulfonate groups | Enhances solubility and reactivity |

| Biochemical Research | Protein modification and enzyme inhibition | Facilitates functional studies |

| Pharmaceutical Development | Intermediate in drug synthesis | Improves drug efficacy |

| Industrial Chemistry | Production of specialty chemicals | Tailored material properties |

Case Study 1: Enzyme Inhibition

In a clinical study, ESA was shown to effectively inhibit 11-beta-hydroxysteroid dehydrogenase 1, which altered cortisol metabolism in patients. This finding suggests potential therapeutic applications for managing disorders associated with glucocorticoid excess.

Case Study 2: Nanoparticle Development

Research involving ESA demonstrated its utility in synthesizing core-shell nanoparticles for lung cancer therapy. These nanoparticles exhibited improved stability and controlled release characteristics, leading to enhanced therapeutic outcomes compared to traditional methods.

Wirkmechanismus

The mechanism of action of ethanesulfonic anhydride involves its reactivity with nucleophiles. The compound acts as an electrophile, and the sulfonic acid groups can react with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations, including the formation of sulfonate esters and sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.

Benzenesulfonic Anhydride: Contains a benzene ring instead of an alkyl group.

Uniqueness: this compound is unique due to its specific reactivity and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it suitable for specific applications where other sulfonic anhydrides may not be as effective.

Biologische Aktivität

Ethanesulfonic anhydride (ESA) is a chemical compound with significant biological activity, particularly in the context of biochemical and pharmaceutical applications. This article delves into the biological implications of ESA, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonyl functional group, which plays a crucial role in its reactivity and interaction with biological molecules. The molecular formula is , and it exists as a colorless liquid at room temperature. Its unique structure allows it to participate in various chemical reactions, particularly those involving nucleophiles.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- ESA has been shown to inhibit specific enzymes, which can lead to significant biological effects. For instance, it acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism. This inhibition can affect glucocorticoid metabolism and influence inflammatory responses in humans .

- Buffering Agent :

- Reactivity with Amines :

Applications in Research

This compound has several applications in biochemistry and molecular biology:

- Protein Purification : It is often used in protein purification protocols where maintaining a specific pH is critical for enzyme activity .

- Nucleic Acid Research : The compound serves as a stabilizing agent in nucleic acid studies, facilitating accurate results without compromising sample integrity .

- Nanoparticle Synthesis : ESA has been explored in the synthesis of nanoparticles for drug delivery systems, enhancing the stability and efficacy of therapeutic agents .

Case Study 1: Enzyme Inhibition

A study demonstrated that ESA effectively inhibited 11-beta-hydroxysteroid dehydrogenase 1, leading to altered cortisol metabolism in human subjects. This inhibition was linked to potential therapeutic applications in managing conditions like Cushing's syndrome and other disorders related to glucocorticoid excess .

Case Study 2: Nanoparticle Development

Research involving ESA has shown its utility in creating dual-drug core-shell nanoparticles for targeted lung cancer therapy. These nanoparticles exhibited enhanced stability and controlled release properties, resulting in improved therapeutic outcomes compared to conventional treatments .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits 11-beta-hydroxysteroid dehydrogenase affecting steroid metabolism |

| Buffering Capacity | Maintains stable pH levels crucial for enzymatic reactions |

| Reactivity with Amines | Forms sulfonamides, modifying biological activity |

| Nanoparticle Synthesis | Enhances stability and efficacy of drug delivery systems |

Eigenschaften

IUPAC Name |

ethylsulfonyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553782 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-06-8 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.